molecular formula C16H16N2OS B6474549 6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane CAS No. 2640973-56-2

6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane

Cat. No.: B6474549
CAS No.: 2640973-56-2
M. Wt: 284.4 g/mol
InChI Key: OBJOYINYJSIJOO-UHFFFAOYSA-N
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Description

6-Phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a bicyclic core (azaspiro[3.3]heptane) fused with a phenyl group at position 6 and a thiazole-carbonyl substituent at position 2. The azaspiro[3.3]heptane scaffold is characterized by two fused three-membered rings (one nitrogen-containing azetidine and one carbocyclic ring), conferring rigidity and stereochemical complexity.

Properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-15(14-8-20-11-17-14)18-9-16(10-18)6-13(7-16)12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJOYINYJSIJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)C3=CSC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The spirocyclic structure can be introduced through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Azaspiro[3.3]heptane Derivatives

  • 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane (CAS 1708160-24-0): This compound replaces the thiazole-carbonyl group with a 4-chlorobenzyl ether. However, the absence of the thiazole heterocycle may reduce interactions with enzymes or receptors requiring aromatic stacking .
  • Ethyl 6-{4-[3-(4-Methyl-1,2-thiazol-5-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.3]heptane-2-carboxylate :
    This patented derivative incorporates a piperazine-linked pyridine-thiazole moiety. The extended conjugation and basic piperazine nitrogen may enhance solubility and target binding compared to the simpler thiazole-carbonyl substituent in the target compound .

Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives

  • 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives: These compounds exhibit anticonvulsant activity in preclinical models. However, the diazadione motif introduces polarity, which may limit CNS penetration compared to the lipophilic thiazole-carbonyl group in the target compound .
  • 2-Azaspiro[4.4]nonane Derivatives: Reported for anticonvulsant effects, these compounds lack the fused three-membered carbocycle, reducing steric hindrance. The absence of a thiazole substituent suggests divergent pharmacological profiles .

Functional Comparison

Pharmacological Potential

  • Antimicrobial Activity : The spiro[3.3]heptane core in 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (a TBI-223 intermediate) demonstrates utility in tuberculosis treatment. The thiazole-carbonyl group in the target compound could similarly engage bacterial targets via hydrogen bonding or metal coordination .
  • CNS Activity: Spirocyclic compounds like 2-azaspiro[4.4]nonane derivatives show anticonvulsant effects. The phenyl-thiazole combination in the target compound may enhance selectivity for neurotransmitter receptors (e.g., GABAA) due to increased aromatic interactions .

Data Tables

Table 1: Structural and Functional Comparison of Azaspiro Compounds

Compound Name Core Structure Key Substituents Pharmacological Activity Reference ID
6-Phenyl-2-(1,3-thiazole-4-carbonyl)-2-azaspiro[3.3]heptane [3.3]Heptane Phenyl, thiazole-carbonyl Hypothesized antimicrobial/CNS
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [4.5]Decane Phenyl, diazadione Anticonvulsant
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane [3.3]Heptane 4-Chlorobenzyl ether Undisclosed
Ethyl 6-{4-[3-(4-methylthiazol-5-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.3]heptane-2-carboxylate [3.3]Heptane Piperazine-pyridine-thiazole Patented (likely CNS/infectious disease)

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